

An In-depth Technical Guide to Elaidic Alcohol (CAS 506-42-3)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Elaidic alcohol (CAS 506-42-3), the trans-isomer of oleyl alcohol, is a long-chain monounsaturated fatty alcohol. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, and key applications in research and development. It details its biological activities, including its notable antiviral properties and its role as a modulator of lipid membrane characteristics. This guide also presents detailed experimental protocols for its synthesis, analysis, and use in biological assays, alongside an exploration of its potential in drug delivery systems. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Introduction

Elaidic alcohol, systematically named (9E)-octadec-9-en-1-ol, is a fatty alcohol derived from elaidic acid.[1] Its structure is characterized by an 18-carbon chain with a single trans double bond between carbons 9 and 10, and a terminal hydroxyl group.[1] This trans configuration imparts distinct physical and chemical properties compared to its cis-isomer, oleyl alcohol, influencing its packing in biological membranes and its interactions with other molecules.[2] While prevalent in the cosmetic and surfactant industries, its unique biochemical attributes are of increasing interest to the scientific community, particularly in virology and membrane biophysics.



Physicochemical Properties

Elaidic alcohol is a white to off-white waxy solid at room temperature, a characteristic that distinguishes it from its liquid cis-isomer.[3] It is soluble in organic solvents such as ethanol, methanol, DMSO, and DMF, but insoluble in water.[1][4]

Table 1: Physicochemical Properties of Elaidic Alcohol

Property	Value	Reference(s)	
CAS Number	506-42-3	[1]	
Molecular Formula	C18H36O	[1]	
Molecular Weight	268.48 g/mol	[1]	
Appearance	White to almost white powder or crystal	[3]	
Melting Point	37 °C	[1]	
Boiling Point	333 °C	[1]	
Solubility in Water	Insoluble	[1]	
Solubility in Organic Solvents	Soluble in ethanol, methanol, DMSO, DMF	ol, [1][4]	
Storage Temperature	2-8°C	[1]	
Stability	Stable for at least 4 years when stored at -20°C	[1]	

Synthesis and Characterization

Elaidic alcohol is primarily synthesized through the reduction of elaidic acid or its esters.

Synthesis of Elaidic Alcohol from Elaidic Acid

A common method for the synthesis of fatty alcohols is the reduction of the corresponding fatty acid or ester. While a specific detailed protocol for **elaidic alcohol** is not readily available in the

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literature, a general procedure for the reduction of a fatty acid to a fatty alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) can be adapted.

Materials:

- Elaidic acid
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry ice/acetone bath
- Sodium sulfate (Na₂SO₄), anhydrous
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography

Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a suspension of
 LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere. The flask is cooled in a dry
 ice/acetone bath.
- Addition of Elaidic Acid: A solution of elaidic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the reaction temperature below 0 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15%



sodium hydroxide solution, and then more water.

- Workup: The resulting granular precipitate is filtered off and washed thoroughly with diethyl
 ether. The combined ether filtrates are washed with brine, dried over anhydrous sodium
 sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to
 yield the crude elaidic alcohol.
- Purification: The crude product can be purified by column chromatography on silica gel using
 a gradient of ethyl acetate in hexane as the eluent to afford pure elaidic alcohol.

Logical Flow of Synthesis:



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Workflow for the synthesis of elaidic alcohol.

Analytical Characterization

The purity and identity of synthesized **elaidic alcohol** can be confirmed using various analytical techniques.



Technique	Expected Results	Reference(s)	
Gas Chromatography-Mass Spectrometry (GC-MS)	A single major peak with a mass spectrum corresponding to the molecular weight and fragmentation pattern of elaidic alcohol.	[5][6]	
¹ H NMR Spectroscopy	Peaks corresponding to the vinyl protons of the trans double bond (around 5.4 ppm), the methylene protons adjacent to the hydroxyl group (around 3.6 ppm), the hydroxyl proton, and the aliphatic chain protons.	[7][8]	
¹³ C NMR Spectroscopy	Signals for the carbons of the trans double bond (around 130 ppm), the carbon bearing the hydroxyl group (around 63 ppm), and the carbons of the alkyl chain.	[9]	
Infrared (IR) Spectroscopy	A broad O-H stretching band around 3300-3400 cm ⁻¹ , C-H stretching bands around 2850-2950 cm ⁻¹ , and a characteristic C-O stretching band around 1050 cm ⁻¹ .	[10]	

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- A non-polar capillary column (e.g., DB-5ms).

Sample Preparation:



- Derivatization (optional but recommended for fatty alcohols): To improve volatility and chromatographic peak shape, the hydroxyl group can be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]
- Dissolution: Dissolve a small amount of the derivatized or underivatized **elaidic alcohol** in a suitable solvent such as hexane or dichloromethane.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
- Carrier Gas: Helium at a constant flow rate.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 50 to 550.

Biological Activities and Applications Antiviral Activity

Elaidic alcohol has demonstrated significant antiviral activity, particularly against enveloped viruses.

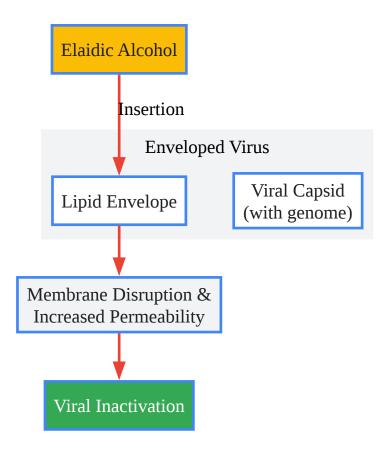
Virus	Assay	IC ₅₀	Reference(s)
Herpes Simplex Virus 2 (HSV-2)	Plaque Assay	1.9 μΜ	[1]
Bacteriophage ¢6	Plaque Assay	0.4 μΜ	[1]
Pseudoalteromonas phage PM2	Plaque Assay	>75 μM	[1]

The mechanism of antiviral action of long-chain unsaturated alcohols is believed to involve the disruption of the viral lipid envelope.[12][13] The lipophilic alkyl chain of the alcohol inserts into



the viral membrane, leading to a loss of integrity, increased permeability, and ultimately, inactivation of the virus.[14]

Proposed Mechanism of Antiviral Action:



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Mechanism of enveloped virus inactivation.

Modulation of Lipid Membranes

Elaidic alcohol has been utilized in the formation of bimolecular films to investigate the influence of unsaturation on the properties of model lipid membranes.[1] The trans double bond results in a more linear and rigid structure compared to its cis counterpart, which can affect membrane fluidity, thickness, and phase behavior.

Materials:

Primary lipid (e.g., DPhPC or POPC)



Elaidic alcohol

- Organic solvent (e.g., chloroform)
- Aqueous buffer (e.g., PBS or HEPES with KCl)
- Apparatus for bilayer formation (e.g., droplet interface bilayer setup or supported lipid bilayer setup).

Procedure (Droplet Interface Bilayer Method):

- Lipid Solution Preparation: Prepare a solution of the primary lipid and **elaidic alcohol** in an organic solvent (e.g., n-decane or a mixture of hexadecane and silicone oil) at the desired molar ratio.
- Aqueous Droplet Formation: Form two aqueous droplets containing the buffer solution on the tips of two electrodes.
- Monolayer Formation: Submerge the droplets in the lipid-containing oil. A lipid monolayer will self-assemble at the oil-water interface of each droplet.
- Bilayer Formation: Gently bring the two droplets into contact. A lipid bilayer will form at the interface between the two droplets.
- Characterization: The electrical properties of the bilayer, such as capacitance and resistance, can be measured to confirm its formation and integrity. The effect of elaidic alcohol on membrane properties can then be studied by incorporating ion channels or other membraneactive molecules.

Potential Role in Cell Signaling

While direct studies on **elaidic alcohol**'s impact on specific signaling pathways are limited, research on its precursor, elaidic acid, and the general effects of long-chain alcohols provide valuable insights. Elaidic acid has been shown to induce endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS) in certain cell types. It is plausible that **elaidic alcohol** could have similar effects due to its structural similarity and metabolic relationship.



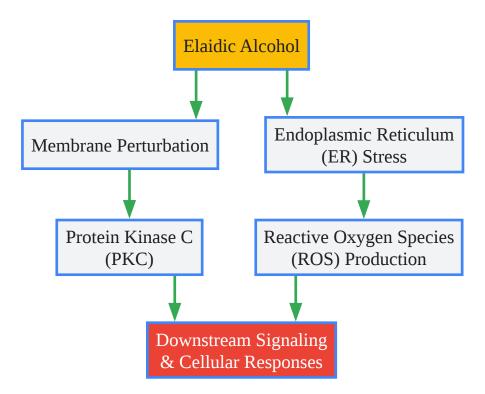




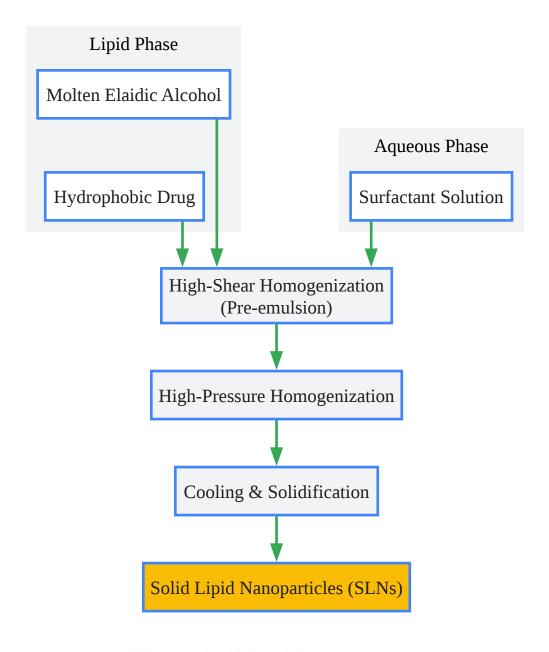
Furthermore, alcohols are known to modulate the activity of protein kinase C (PKC), a key enzyme in many signal transduction pathways.[15][16] The effect of alcohols on PKC can be complex, with both potentiation and inhibition observed depending on the specific isoform and the cellular context.[17][18]

Potential Signaling Pathway Involvement:









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